molecular formula C19H20F3NOS B2785556 1-(4-(Thiophen-3-yl)piperidin-1-yl)-3-(4-(trifluoromethyl)phenyl)propan-1-one CAS No. 1797649-35-4

1-(4-(Thiophen-3-yl)piperidin-1-yl)-3-(4-(trifluoromethyl)phenyl)propan-1-one

Cat. No.: B2785556
CAS No.: 1797649-35-4
M. Wt: 367.43
InChI Key: ZAJKQPTUVWYPCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-(Thiophen-3-yl)piperidin-1-yl)-3-(4-(trifluoromethyl)phenyl)propan-1-one is a useful research compound. Its molecular formula is C19H20F3NOS and its molecular weight is 367.43. The purity is usually 95%.
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Biological Activity

The compound 1-(4-(Thiophen-3-yl)piperidin-1-yl)-3-(4-(trifluoromethyl)phenyl)propan-1-one is a novel organic molecule that has garnered attention for its potential biological activities. This article explores its synthesis, biological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C19H20F3N1S1\text{C}_{19}\text{H}_{20}\text{F}_3\text{N}_1\text{S}_1

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, which can include:

  • Formation of the piperidine ring through reductive amination.
  • Introduction of the thiophene moiety via electrophilic substitution.
  • The trifluoromethyl group is often introduced using halogenation techniques.

Antimicrobial Properties

Research indicates that compounds with similar structures exhibit significant antimicrobial activity. For instance, derivatives containing trifluoromethyl groups have shown effectiveness against various strains of bacteria, including Staphylococcus aureus and Mycobacterium tuberculosis . The presence of the thiophene ring may enhance this activity due to its electron-withdrawing nature, which can increase the lipophilicity and membrane permeability of the compound.

Anticancer Activity

Several studies have evaluated the anticancer potential of related compounds. For example, derivatives with piperidine and thiophene structures were tested against human liver hepatocellular carcinoma (HepG2) cells, showing promising results in inhibiting cell viability . The mechanism of action is believed to involve the modulation of specific signaling pathways related to cell proliferation and apoptosis.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural components:

Structural Feature Impact on Activity
Thiophene Ring Enhances lipophilicity and electron density
Piperidine Moiety Provides basicity and potential for receptor binding
Trifluoromethyl Group Increases metabolic stability and bioactivity

Study 1: Antimicrobial Activity

In a recent study, several derivatives were synthesized and tested for their antimicrobial properties. The compound demonstrated a minimum inhibitory concentration (MIC) against M. tuberculosis comparable to established antibiotics .

Study 2: Anticancer Evaluation

Another investigation focused on the cytotoxic effects of related compounds on various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer). Results indicated that these compounds could induce significant apoptosis in cancer cells, suggesting potential therapeutic applications .

Properties

IUPAC Name

1-(4-thiophen-3-ylpiperidin-1-yl)-3-[4-(trifluoromethyl)phenyl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20F3NOS/c20-19(21,22)17-4-1-14(2-5-17)3-6-18(24)23-10-7-15(8-11-23)16-9-12-25-13-16/h1-2,4-5,9,12-13,15H,3,6-8,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAJKQPTUVWYPCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=CSC=C2)C(=O)CCC3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20F3NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.